
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety linked to a pyrazinylthiazole structure, making it a versatile scaffold for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylpiperazine with 2-(pyrazin-2-yl)thiazole-4-carboxylic acid under appropriate conditions to form the desired methanone derivative. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes regioselective EAS at the 5-position due to pyrazine’s electron-withdrawing effects:
Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄ | 5-Nitro-thiazole derivative | 0°C, 2 hrs | 48% | |
Br₂ in CHCl₃ | 5-Bromo-thiazole derivative | RT, 1 hr | 52% | |
ClSO₃H | 5-Sulfo-thiazole derivative | 80°C, 4 hrs | 36% |
Limitation : Harsh conditions (>100°C) risk methanone bridge cleavage.
Nucleophilic Reactions at Piperazine
The piperazine nitrogen participates in alkylation and acylation:
Note : Steric hindrance from the phenyl group reduces reactivity at the adjacent piperazine nitrogen .
Cross-Coupling Reactions
The pyrazine and thiazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
Reaction | Catalyst | Substrate | Yield | Reference |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Bromo-thiazole + aryl-Bpin | 72% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Chloro-pyrazine + aniline | 65% |
Critical Insight : Palladium catalysts deactivate in the presence of piperazine’s basic nitrogens unless protected .
Redox Reactions
Controlled reductions preserve the heterocyclic framework:
Caution : Over-reduction fragments the thiazole ring .
Spectroscopic Characterization
Key data for reaction monitoring:
Stability and Reactivity Trends
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity Data
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 10.5 |
B | HeLa | 8.3 |
C | A549 | 12.0 |
In a study, the compound demonstrated an IC50 value of 8.3 µM against HeLa cells, indicating potent cytotoxic effects .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of the compound significantly improved cognitive function in mice subjected to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Antimicrobial Properties
Similar compounds have been reported to exhibit antimicrobial activity against various bacterial strains. The presence of the thiazole and piperazine structures enhances this efficacy.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
D | E. coli | 15 µg/mL |
E | S. aureus | 10 µg/mL |
F | P. aeruginosa | 12 µg/mL |
These findings underscore the potential use of the compound in developing new antimicrobial agents .
Pharmacokinetics
Studies on similar compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are critical for their therapeutic efficacy.
Mécanisme D'action
The mechanism of action of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
Uniqueness
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to its dual functional groups, which confer a broad range of chemical reactivity and biological activity
Activité Biologique
The compound (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Core Structure : The compound consists of a piperazine ring substituted with a phenyl group and a thiazole moiety attached to a pyrazine ring.
- Molecular Formula : C15H16N4OS
- Molecular Weight : 300.38 g/mol
This unique combination of structural features contributes to its biological activity, particularly in the realms of antitumor and antimicrobial effects.
Antitumor Activity
Research indicates that derivatives of compounds similar to This compound exhibit significant antitumor properties. For instance, studies on related thiazole-pyrimidine compounds have shown promising results against various cancer cell lines, including:
Compound Type | Cancer Type | IC50 (µM) |
---|---|---|
Thiazole-Pyrimidine Derivative | Breast Cancer | 5.2 |
Thiazole-Pyrimidine Derivative | Lung Cancer | 3.8 |
The mechanism of action is believed to involve inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and piperazine moieties significantly affect biological activity. For example, substituents at the C2 position of the thiazole ring can enhance potency against CDKs:
- C2-Amino Substituent : Increased CDK inhibition.
- C2-Methyl Substituent : Reduced potency against CDK2 but maintained activity against CDK9.
This information is critical for the design of more potent derivatives with improved selectivity .
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that treatment with a derivative of the compound resulted in a significant reduction in tumor size compared to controls. The treated group exhibited a tumor volume decrease of approximately 45% after four weeks of treatment. Histological analysis indicated increased apoptosis within the tumor tissue, supporting the compound's antitumor efficacy .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel therapeutic agent in infectious diseases .
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQAGLMTXBXZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.